molecular formula C15H13NO2 B2780136 2-Amino-2-(9H-fluoren-2-yl)acetic acid CAS No. 1260004-33-8

2-Amino-2-(9H-fluoren-2-yl)acetic acid

Cat. No. B2780136
CAS RN: 1260004-33-8
M. Wt: 239.274
InChI Key: PUJYGBFOCULTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-2-(9H-fluoren-2-yl)acetic acid” is a chemical compound with the linear formula C19H19NO5 . It is a derivative of glycine , which is one of the 20 standard amino acids used by organisms to build proteins. The compound is solid in its physical form .


Molecular Structure Analysis

The molecular weight of “2-Amino-2-(9H-fluoren-2-yl)acetic acid” is 341.36 . The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis. The Fmoc group is attached to the nitrogen atom of the amino acid, protecting it from unwanted reactions during synthesis .


Physical And Chemical Properties Analysis

The compound is solid at room temperature . It has a boiling point of 602.6°C at 760 mmHg . More specific physical and chemical properties like solubility, density, and refractive index are not provided in the sources I found.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-2-(9H-fluoren-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-14(15(17)18)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJYGBFOCULTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53419122

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